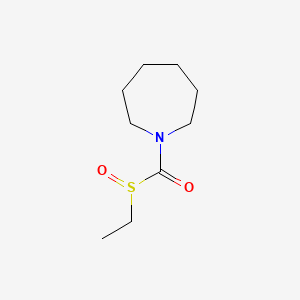

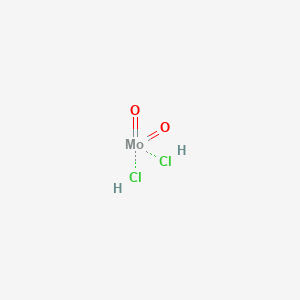

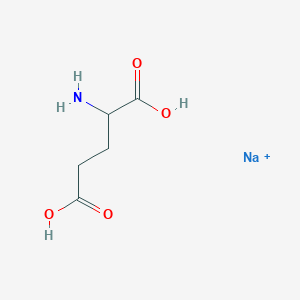

![molecular formula C14H20ClNO2 B1677479 (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride CAS No. 213007-95-5](/img/structure/B1677479.png)

(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride

Vue d'ensemble

Description

(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, also known as 3-MOP-HCl, is a synthetic compound used in research laboratories to study a variety of biological functions. 3-MOP-HCl is a member of the pyrrolidine class of compounds and is used in biological experiments to study the effects of a variety of drugs on the body. 3-MOP-HCl has been used in a variety of studies to understand the biochemical and physiological effects of various drugs on the body and to develop new drugs.

Applications De Recherche Scientifique

Neuropharmacology: Serotonin Receptor Agonism

ORG-37684 acts as a potent and selective agonist for the 5-HT2 receptor family . It exhibits a rank order of potency of 5-HT2C > 5-HT2B > 5-HT2A, with pEC50 values of 8.17, 7.96, and 7.11 respectively in transfected CHO-K1 cells . This compound’s affinity towards these receptors makes it a valuable tool in studying the role of serotonin in various neurological processes, including mood regulation, anxiety, and the sleep-wake cycle.

Psychiatric Research: Anorectic Effects

In animal studies, ORG-37684 has demonstrated anorectic effects, which are related to the suppression of appetite . This property is being researched for potential applications in the treatment of disorders such as obesity, where controlling appetite is a significant therapeutic strategy.

Molecular Biology: Receptor Binding Studies

The high affinity and selectivity of ORG-37684 for 5-HT2 receptors make it an excellent candidate for receptor binding studies . Researchers can use this compound to map the distribution of serotonin receptors in the brain, helping to elucidate their role in various physiological and pathological states.

Behavioral Science: Feeding Behavior Analysis

The compound’s effect on feeding behavior has been noted, with implications for understanding the neurochemical pathways involved in hunger and satiety . This application is particularly relevant in the study of eating disorders and metabolic diseases.

Chemical Synthesis: Reference Compound

ORG-37684 can serve as a reference compound in the synthesis of new chemical entities with similar or improved pharmacological profiles . Its well-characterized structure and activity profile provide a benchmark for the development of novel serotonergic agents.

Mécanisme D'action

Target of Action

Org 37684, also known as (3S)-3-[(2,3–Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, is a potent and selective agonist for the 5-HT2 receptor family . It has the highest affinity for the 5-HT2C receptor , followed by the 5-HT2B and 5-HT2A subtypes . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin .

Mode of Action

As an agonist, Org 37684 binds to the 5-HT2C receptor, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .

Result of Action

Org 37684 has been shown to have anorectic effects in animal studies, meaning it can suppress or reduce appetite . This has led to research into its potential use as a weight loss drug in humans .

Propriétés

IUPAC Name |

(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEAKWPQCIAVGR-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ORG 37684 interact with its target and what are the downstream effects?

A1: ORG 37684 acts as an agonist at serotonin (5-HT) receptors, specifically exhibiting activity at the 5-HT2C subtype [, , , , ]. Binding to these receptors, primarily found in the central nervous system, triggers a cascade of intracellular events. While the precise downstream effects are complex and depend on various factors, studies have linked 5-HT2C receptor activation to modulation of neurotransmitter release (including dopamine and norepinephrine) and influence on behaviors like feeding and locomotion [, , ].

Q2: What is the structure of ORG 37684 and how does it relate to its activity?

A2: While the provided research doesn't delve into detailed structure-activity relationships for ORG 37684, it highlights its classification as a 5-HT2C receptor agonist [, , ]. Understanding the structural features contributing to its binding affinity and selectivity for this receptor subtype would require further investigations. Comparing its structure to other known 5-HT2C ligands and exploring modifications could provide valuable insights into its pharmacophore.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

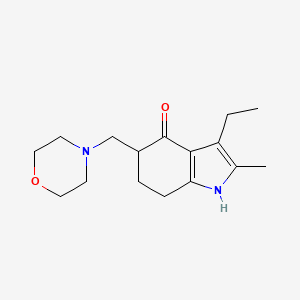

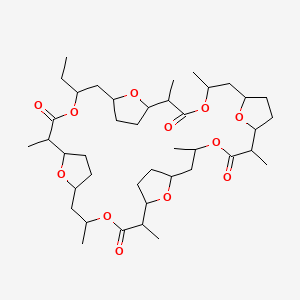

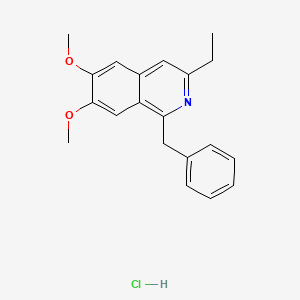

![[(3aR,4S,6Z,9Z,11S,11aS)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,11,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1677396.png)

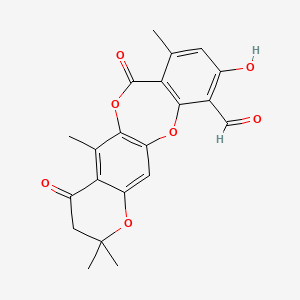

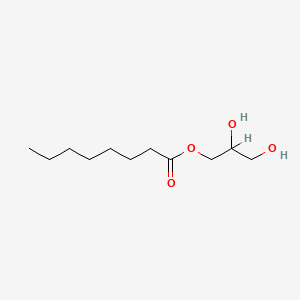

![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)